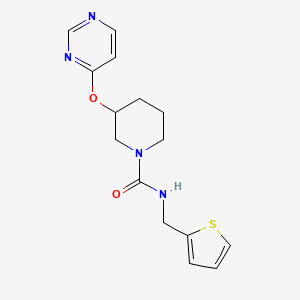

3-(pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-pyrimidin-4-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S/c20-15(17-9-13-4-2-8-22-13)19-7-1-3-12(10-19)21-14-5-6-16-11-18-14/h2,4-6,8,11-12H,1,3,7,9-10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOWLRKODMEMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NCC2=CC=CS2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Pyrimidin-4-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, which includes a piperidine ring, a pyrimidine moiety, and a thiophene group, suggests it may exhibit diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with cell surface receptors, altering their activity and influencing cellular signaling pathways.

- Signal Transduction Interference : The compound might interfere with intracellular signaling cascades, potentially leading to altered cell behavior.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer effects and neuroprotective properties. Below are key findings from recent studies:

Anticancer Activity

A study highlighted the anticancer potential of piperidine derivatives, suggesting that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar piperidine frameworks demonstrated significant inhibition of tumor cell proliferation in vitro, with IC50 values indicating effective potency against various cancer types .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| Compound B | HeLa | 2.41 | Cell cycle arrest at G1 phase |

| This compound | TBD | TBD | TBD |

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, derivatives of piperidine were shown to inhibit cholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain. This suggests that this compound may have potential as a treatment for conditions like Alzheimer's disease .

Case Studies

- Anticancer Study : A recent research project evaluated the cytotoxic effects of various piperidine derivatives against FaDu hypopharyngeal tumor cells. The study found that certain derivatives exhibited enhanced apoptosis induction compared to traditional chemotherapeutics like bleomycin .

- Neuroprotective Evaluation : Another study assessed the impact of piperidine compounds on cholinesterase inhibition and neuroprotection in models of Alzheimer’s disease. The findings indicated that specific structural modifications led to improved inhibition rates and potential therapeutic benefits .

Comparison with Similar Compounds

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22)

- Substituents : 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl at position 3; 2-methylphenyl on the carboxamide.

- Molecular Weight : ~379.4 (C₂₂H₂₂FN₃O₂).

- Activity : Exhibited high binding affinity to Mtb InhA and EthR proteins, surpassing control drugs like isoniazid in computational studies. Demonstrated favorable drug-likeness and ADMET properties, including low hepatotoxicity and adequate solubility .

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

- Substituents : Tetrazole rings dominate the structure.

- Molecular Weight : ~318.3 (C₁₃H₁₄N₈).

- Activity : Showed moderate anti-TB activity with acceptable ADMET profiles but lower metabolic stability due to the polar tetrazole groups .

- Key Difference : The absence of a piperidine-carboxamide scaffold distinguishes C29 from the target compound, highlighting the importance of the piperidine ring in modulating receptor interactions.

Analogues with Shared Thiophen-2-ylmethyl Substituents

4-((3-Chloropyridin-2-yl)oxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- Substituents : 3-Chloropyridin-2-yloxy at position 4; thiophen-2-ylmethyl on the carboxamide.

- Molecular Weight : 351.9 (C₁₆H₁₈ClN₃O₂S).

3-(Pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

- Substituents : Pyrazin-2-yloxy at position 3; thiophen-2-ylmethyl on the carboxamide.

- Molecular Weight : 318.4 (C₁₅H₁₈N₄O₂S).

- pyrimidine) may reduce hydrogen-bonding capacity with target proteins .

Piperidine-Carboxamides with Divergent Therapeutic Targets

Redafamdastat (N-(pyridazin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide)

- Substituents : Trifluoromethylpyridinyloxy and pyridazinyl groups.

- Molecular Weight: Not explicitly provided.

- Activity: Developed as a fatty acid amide hydrolase (FAAH) inhibitor for neurological disorders.

Key Observations

Substituent Impact :

- Pyrimidine vs. Pyrazine/Oxadiazole : Pyrimidine’s dual nitrogen atoms likely improve hydrogen-bonding interactions with biological targets compared to pyrazine or oxadiazole, though this requires experimental validation.

- Thiophen-2-ylmethyl Group : This substituent is conserved in some analogues and may enhance lipophilicity and membrane permeability.

Therapeutic Scope : While C22 and the target compound are hypothesized to target Mtb proteins, Redafamdastat illustrates how structural modifications (e.g., trifluoromethylpyridine) can redirect activity to entirely different targets (FAAH).

ADMET Considerations : Oxadiazole- and tetrazole-containing compounds (e.g., C22, C29) show favorable ADMET profiles, but pyrimidine’s metabolic stability could offer further advantages for in vivo efficacy.

Q & A

Q. What in vitro models are suitable for evaluating the compound’s cytochrome P450 inhibition potential?

- Methodological Answer : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam). LC-MS quantifies metabolite formation, while IC₅₀ values guide dose adjustments in preclinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.